

Introduction: The Significance of Phloroglucinol Derivatives in Scientific Research

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Compound of Interest

Compound Name: 2,4-Dibromobenzene-1,3,5-triol

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Phloroglucinol, or benzene-1,3,5-triol, and its derivatives are fundamental building blocks in organic synthesis and hold significant importance in the pharmaceutical and materials science industries.[1] The strategic placement of hydroxyl groups on the benzene ring allows for a rich variety of intermolecular interactions, particularly hydrogen bonding, which dictates their solid-state architecture and, consequently, their physical properties. The introduction of halogen atoms, such as bromine, onto the phloroglucinol scaffold dramatically influences these properties by introducing new potential for intermolecular forces, including halogen bonding, and by altering the electronic nature of the molecule.[2]

This guide provides a comprehensive examination of the X-ray crystallography of a key derivative, **2,4-Dibromobenzene-1,3,5-triol**. We will delve into the synthetic methodologies, the critical process of obtaining single crystals suitable for diffraction studies, and a detailed analysis of the resulting crystal structure. By comparing its structural features with the parent phloroglucinol and other related brominated compounds, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships in this important class of molecules.

PART 1: Synthesis and Crystallization of 2,4-Dibromobenzene-1,3,5-triol

The successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of well-ordered single crystals. The choices made during these initial stages are critical for obtaining high-resolution diffraction data.

Synthesis of 2,4-Dibromobenzene-1,3,5-triol

The synthesis of **2,4-Dibromobenzene-1,3,5-triol** is typically achieved through the electrophilic bromination of phloroglucinol. The high reactivity of the phloroglucinol ring, activated by the three hydroxyl groups, makes this reaction proceed readily. However, controlling the degree and regioselectivity of bromination is key to obtaining the desired product in high yield and purity.

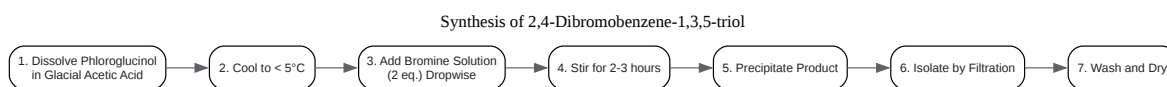
Experimental Protocol: Synthesis via Electrophilic Bromination

- **Dissolution:** Dissolve phloroglucinol (1 equivalent) in a suitable solvent. While various solvents can be used, glacial acetic acid or a mixture of carbon disulfide and water are common choices that can help moderate the reaction and facilitate product isolation.^[3]
- **Cooling:** Cool the solution to below 5°C in an ice-salt bath to control the exothermic reaction and minimize the formation of over-brominated byproducts.^{[3][4]}
- **Bromine Addition:** Slowly add a solution of bromine (2 equivalents) dissolved in the same solvent to the cooled phloroglucinol solution with constant stirring. The slow addition is crucial for maintaining temperature control.^[3]
- **Reaction:** After the addition is complete, allow the reaction mixture to stir for a designated period (e.g., 2-3 hours) while maintaining the low temperature.
- **Precipitation and Isolation:** Upon completion, the brominated product, being less soluble, often precipitates from the reaction mixture.^[5] The product can be isolated by filtration.
- **Washing and Drying:** Wash the collected solid with cold water to remove any residual acid and unreacted starting materials, followed by drying under vacuum to yield the crude **2,4-Dibromobenzene-1,3,5-triol**.

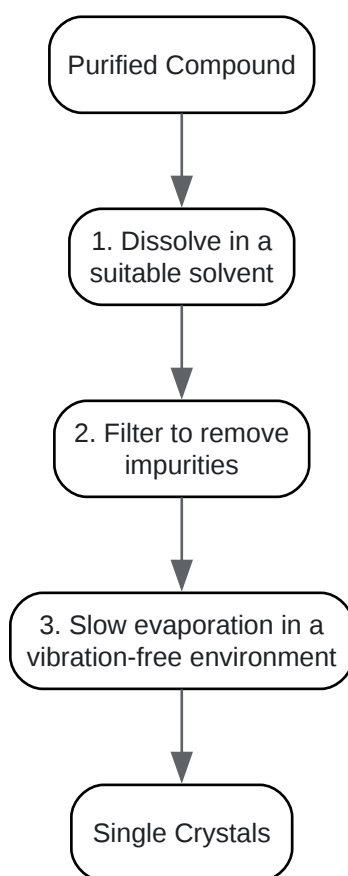
Causality Behind Experimental Choices:

- **Low Temperature:** The electron-rich nature of the phloroglucinol ring makes it highly susceptible to electrophilic attack. Conducting the reaction at low temperatures helps to control the reaction rate, preventing the formation of tri- and tetra-brominated species and improving the yield of the desired dibromo- derivative.

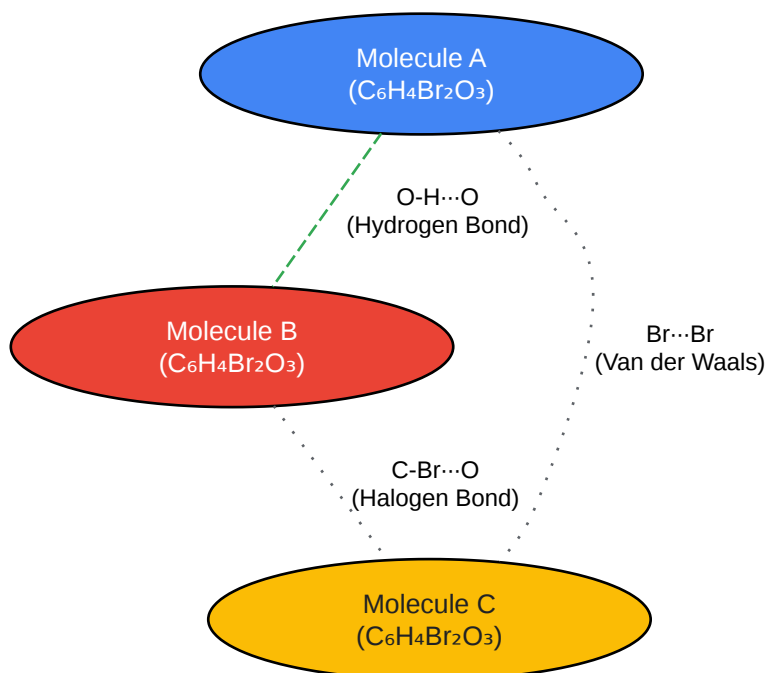
- Solvent Choice: The use of a solvent like carbon disulfide or acetic acid helps to homogenize the reaction mixture and dissipate heat.[3] Some methods employ a mixed solvent system where the product is insoluble, leading to its precipitation and easy separation.[5]



Crystallization by Slow Evaporation



Key Intermolecular Interactions



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